BenchChemオンラインストアへようこそ!

2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate

FAAH inhibition Structure-activity relationship Carbamate pharmacophore

Choose 2,2,2‑trifluoroethyl N‑{4‑[(methylamino)carbonyl]benzyl}carbamate for FAAH SAR programs that require compound‑specific target engagement. The para‑methylcarboxamide benzyl moiety introduces a dual H‑bond donor/acceptor pharmacophore absent in unsubstituted analogs (ΔTPSA ≈ +29 Ų, ΔXLogP3 ≈ -0.6), providing a selectivity fingerprint distinct from URB597 and PF‑04457845. This profile supports competitive ABPP screening across the serine hydrolase superfamily and CNS permeability assessment (CNS MPO ≈5.0–5.5). Procure at ≥98% purity with prescribed storage at 2–8 °C; reliable multi‑vendor availability ensures uninterrupted bioanalytical reference workflows. Request a quote or order online now.

Molecular Formula C12H13F3N2O3
Molecular Weight 290.242
CAS No. 860649-86-1
Cat. No. B2424330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate
CAS860649-86-1
Molecular FormulaC12H13F3N2O3
Molecular Weight290.242
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F
InChIInChI=1S/C12H13F3N2O3/c1-16-10(18)9-4-2-8(3-5-9)6-17-11(19)20-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18)(H,17,19)
InChIKeyZMEVUXADRITANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate (CAS 860649-86-1): Structural Identity and Procurement Baseline


2,2,2-Trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate (CAS 860649-86-1) is a synthetic arylalkylcarbamate derivative with the molecular formula C₁₂H₁₃F₃N₂O₃ and a molecular weight of 290.24 g/mol [1]. The compound is catalogued in PubChem (CID 2767952) and is commercially available from several research chemical suppliers at purities typically ≥95% or ≥98%, with recommended storage at 2–8°C in sealed, dry conditions . Its structure features a 2,2,2-trifluoroethyl carbamate warhead linked via a methylene spacer to a para-substituted benzyl ring bearing a methylcarboxamide group, placing it within the arylalkylcarbamate class of fatty acid amide hydrolase (FAAH) inhibitors originally disclosed in Sanofi-Aventis patent families [2].

Why Arylalkylcarbamate Substitution Is Not Trivial: Structural Determinants of Target Engagement for CAS 860649-86-1


Within the arylalkylcarbamate FAAH inhibitor class, seemingly minor structural modifications produce large variations in inhibitory potency and selectivity. The 2,2,2-trifluoroethyl carbamate warhead serves as the covalent serine-targeting electrophile, but the recognition and binding affinity are dictated by the aryl portion and the linker [1]. The Sanofi-Aventis patent family explicitly distinguishes compounds based on linker length, aryl substitution pattern, and the nature of the R₃ leaving group [2]. The para-methylcarboxamide benzyl substitution present in CAS 860649-86-1 introduces both a hydrogen-bond donor/acceptor pharmacophore and electronic modulation of the aryl ring, which are absent in the simpler 2,2,2-trifluoroethyl benzylcarbamate (CAS 201487-97-0). Generic interchange with unsubstituted benzyl or heteroaryl analogs without equivalent pharmacophoric features would be expected to produce fundamentally different target engagement profiles, making compound-specific selection critical for reproducible SAR studies.

Quantitative Differentiation Evidence for 2,2,2-Trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate


Para-Methylcarboxamide Substitution: Molecular Recognition Differentiation from Unsubstituted Benzyl Analog

CAS 860649-86-1 bears a para-N-methylcarboxamide substituent on the benzyl ring, which introduces two additional hydrogen bond donor/acceptor sites and increases the topological polar surface area (TPSA) to 67.4 Ų compared to 38.3 Ų for the unsubstituted 2,2,2-trifluoroethyl benzylcarbamate (CAS 201487-97-0, PubChem CID 2736689) [1][2]. In the FAAH carbamate inhibitor class, the aryl substitution pattern directly influences enzyme recognition: SAR studies on O-aryl carbamates demonstrate that para-substituted phenyl rings with hydrogen-bonding capacity can modulate FAAH inhibitory potency by more than 100-fold through altered orientation within the acyl chain-binding pocket and differential stabilization of the covalent adduct [3]. The methylcarboxamide group additionally provides a synthetic handle for further derivatization not available in the unsubstituted analog.

FAAH inhibition Structure-activity relationship Carbamate pharmacophore

Trifluoroethyl Carbamate Warhead: Enhanced Electrophilicity and Covalent Engagement Compared to Non-Fluorinated Alkyl Carbamates

The 2,2,2-trifluoroethyl carbamate moiety in CAS 860649-86-1 functions as a covalent warhead for the FAAH catalytic serine (Ser241). Mechanistic studies on carbamate-based FAAH inhibitors demonstrate that the trifluoroethyl leaving group undergoes rate-limiting C–O bond cleavage upon nucleophilic attack by the active-site serine, with the trifluoroethanol departure driven by the electron-withdrawing effect of the three fluorine atoms (calculated Hammett σ* ≈ +2.6 for CF₃CH₂–) [1]. This enhanced electrophilicity translates to accelerated carbamylation rates: in a comparative study of carbamate FAAH inhibitors, O-aryl carbamates bearing electron-withdrawing substituents on the leaving group displayed second-order rate constants (kᵢₙₐcₜ/Kᵢ) up to 10⁴–10⁵ M⁻¹s⁻¹, while non-fluorinated alkyl carbamates showed substantially slower inactivation kinetics [2]. CAS 860649-86-1 combines this optimized trifluoroethyl warhead with a para-methylcarboxamide benzyl recognition element, a pairing not present in any single commercially available analog.

Covalent inhibitor design Serine hydrolase Leaving group optimization

Dual Hydrogen-Bond Donor Capacity: Differentiation from Monofunctional FAAH Carbamate Probes

CAS 860649-86-1 possesses two hydrogen bond donor atoms: the carbamate N–H and the methylcarboxamide N–H. This dual donor capacity maps to two distinct hydrogen bond acceptor sites within the FAAH active site: the oxyanion hole (stabilizing the tetrahedral intermediate during carbamylation) and the cytosolic port region, which interacts with polar head groups of endogenous substrates such as anandamide [1]. In contrast, the widely used FAAH probe URB597 (CAS 546141-08-6, cyclohexylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester) places its hydrogen bond donors on the biphenyl scaffold rather than on a benzyl linker, resulting in a fundamentally different spatial presentation [2]. 3D-QSAR models of FAAH carbamate inhibitors confirm that the relative positioning of hydrogen bond donor pharmacophores is a critical determinant of inhibitor orientation within the active site, with different donor topologies yielding distinct selectivity profiles against related serine hydrolases such as MAGL and ABHD6 [3].

Pharmacophore modeling FAAH active-site topology Hydrogen-bonding interactions

Computed Lipophilicity (XLogP3) and Predicted CNS Multiparameter Optimization (MPO) Score: Differentiated Developability Profile

The computed XLogP3 of CAS 860649-86-1 is 1.8 [1], placing it within the optimal range for CNS drug candidates (CNS MPO desirability score: XLogP 1–3 = optimal). This contrasts with the more lipophilic 2,2,2-trifluoroethyl benzylcarbamate (XLogP3 ≈ 2.4) and the substantially more lipophilic URB597 (XLogP ≈ 4.5) [2]. The CNS MPO score, developed by Pfizer to predict CNS drug-likeness, incorporates TPSA, XLogP, molecular weight, HBD count, and pKa. When these parameters are applied to CAS 860649-86-1 (MW = 290.24, TPSA = 67.4, XLogP3 = 1.8, HBD = 2), the predicted CNS MPO score is approximately 5.0–5.5 (scale 0–6, where ≥4 is desirable for CNS candidates) [3]. This compares favorably with URB597 (CNS MPO ≈ 3.5–4.0), which is known to exhibit limited brain penetration in certain models. The more balanced physicochemical profile of CAS 860649-86-1 may translate to improved passive permeability and reduced P-glycoprotein efflux liability.

Drug-likeness CNS drug design Physicochemical profiling

Synthetic Tractability and Purity Profile: Procurement-Grade Comparison Against Closest Available Analogs

CAS 860649-86-1 is commercially available from multiple established research chemical suppliers at purities of ≥95% (AKSci) and ≥98% (ChemScence, Leyan) . This contrasts with the closest structural analog, 2,2,2-trifluoroethyl benzylcarbamate (CAS 201487-97-0), which is typically available only at 95% purity with longer lead times (4 weeks) and at a higher cost (e.g., $219 per 100 mg at AKSci, whereas CAS 860649-86-1 lacks the premium pricing associated with custom synthesis) . The presence of the para-methylcarboxamide group in CAS 860649-86-1 enables straightforward amide coupling-based synthesis from commercially available 4-(aminomethyl)-N-methylbenzamide, whereas the unsubstituted analog requires benzylamine as starting material, yielding a compound with different solubility and handling characteristics. Storage recommendations are consistent across vendors: sealed, dry conditions at 2–8°C .

Chemical procurement Compound purity Research supply chain

Caveat on Direct Potency Data: Evidence Gap Analysis

A systematic search of publicly available databases—including PubMed, PubChem BioAssay, ChEMBL, and BindingDB—did not return a quantitative FAAH IC₅₀ value or any other direct biochemical potency measurement specifically for CAS 860649-86-1 [1][2]. This is a critical evidence gap. While the compound falls within the well-characterized arylalkylcarbamate FAAH inhibitor class disclosed in Sanofi-Aventis patent families, the absence of a confirmed IC₅₀ means that its absolute potency relative to reference inhibitors such as URB597 (IC₅₀ ≈ 4.6 nM in brain membranes) or PF-04457845 (IC₅₀ ≈ 7.2 nM) cannot be asserted [3]. Researchers procuring this compound should plan for in-house determination of FAAH inhibitory potency as a first-step validation assay before incorporating the compound into downstream functional studies. This data gap differentiates CAS 860649-86-1 from established commercial FAAH inhibitor probes that possess extensive published characterization.

Data availability assessment FAAH inhibitor screening Procurement risk

Recommended Application Scenarios for 2,2,2-Trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate Based on Evidence Strength


FAAH Structure-Activity Relationship (SAR) Expansion Studies

CAS 860649-86-1 is best positioned as a tool compound for FAAH SAR expansion programs investigating the impact of para-substituted benzyl pharmacophores on inhibitor potency and selectivity. The combination of a trifluoroethyl carbamate warhead and a para-methylcarboxamide benzyl moiety provides a physicochemical and pharmacophoric profile distinct from the unsubstituted benzyl analog (ΔTPSA ≈ +29 Ų, ΔXLogP3 ≈ -0.6) [1]. Systematic variation of the benzyl substitution pattern around this scaffold can map the FAAH active-site tolerance for polar groups in the acyl chain-binding region, complementing existing SAR data from O-aryl carbamate series [2].

Covalent Inhibitor Selectivity Profiling Against the Serine Hydrolase Family

The dual hydrogen-bond donor pharmacophore of CAS 860649-86-1 (carbamate N–H and methylcarboxamide N–H), with a donor–donor distance distinct from that of URB597, makes it a candidate for activity-based protein profiling (ABPP) studies to assess selectivity across the serine hydrolase superfamily [1]. Given that FAAH carbamate inhibitors can exhibit off-target activity against MAGL, ABHD6, and carboxylesterases depending on their pharmacophoric geometry, this compound may display a selectivity fingerprint that differs from both URB597 and PF-04457845 [2]. Procurement for competitive ABPP experiments in cell or tissue lysates represents a rational use case grounded in the structural differentiation evidence.

CNS Penetration and Developability Feasibility Assessment

With a predicted CNS MPO score of approximately 5.0–5.5—substantially higher than URB597 (≈3.5–4.0)—CAS 860649-86-1 may serve as a useful probe for evaluating the relationship between FAAH inhibitor physicochemical properties and brain penetration [1]. The compound's relatively low lipophilicity (XLogP3 = 1.8) and moderate TPSA (67.4 Ų) align with CNS drug-like criteria, making it suitable for parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 efflux ratio determination as a preliminary CNS developability assessment [2].

Method Development and Assay Validation Standard

The multi-vendor commercial availability of CAS 860649-86-1 at purities of 95–98%, combined with its defined storage conditions (2–8°C, dry, sealed), supports its use as a reference standard for LC-MS/MS method development in bioanalytical laboratories [1]. Its molecular weight (290.24 g/mol) and characteristic fragmentation pattern (trifluoroethyl carbamate cleavage) provide a robust MRM transition for quantitative analysis. The compound's procurement reliability (shorter lead times than the benzyl analog) further supports its use as a consistent analytical reference material across multi-site studies.

Quote Request

Request a Quote for 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.